

A Technical Guide to the Spectroscopic Analysis of 4-(Aminomethyl)pyridin-2-amine

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Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2-amine

Cat. No.: B596748

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Disclaimer: Publicly available experimental spectroscopic data for **4-(Aminomethyl)pyridin-2-amine** (CAS RN: 199296-51-0) is limited. This guide provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. To illustrate the expected data format and spectral characteristics, representative data for the structurally related compound, 4-methylpyridin-2-amine, is presented.

Introduction

4-(Aminomethyl)pyridin-2-amine is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such novel compounds. This document outlines the standard methodologies for obtaining ^1H NMR, ^{13}C NMR, FT-IR, and EI-MS data and provides a framework for the presentation and interpretation of such data.

Illustrative Spectroscopic Data of 4-Methylpyridin-2-amine

The following tables summarize the spectroscopic data for 4-methylpyridin-2-amine (CAS RN: 695-34-1), a compound with a similar pyridine core. This data is intended to serve as a reference for the types of signals and fragments that might be expected for **4-(aminomethyl)pyridin-2-amine**.

Table 1: ^1H NMR Data for 4-Methylpyridin-2-amine[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|------------------|
| 7.81 | d | 5.2 | H-6 |
| 6.37 | s | - | H-3 |
| 6.20 | d | 5.2 | H-5 |
| 4.68 | br s | - | -NH ₂ |
| 2.16 | s | - | -CH ₃ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: Predicted ^{13}C NMR Data for 4-Methylpyridin-2-amine

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------|
| 159.0 | C-2 |
| 148.5 | C-6 |
| 147.8 | C-4 |
| 112.9 | C-5 |
| 108.2 | C-3 |
| 21.0 | -CH ₃ |

Note: Predicted data is based on standard chemical shift increments and may vary from experimental values.

Table 3: IR Absorption Data for 4-Methylpyridin-2-amine[2][3]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 3050 - 3000 | Weak | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch |
| 1640 - 1580 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |
| 1380 | Medium | -CH ₃ bend |
| 850 - 800 | Strong | C-H out-of-plane bend |

Table 4: Mass Spectrometry Data for 4-Methylpyridin-2-amine[4]

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|----------------------------------|
| 108 | 100 | [M] ⁺ (Molecular Ion) |
| 107 | 98 | [M-H] ⁺ |
| 93 | 15 | [M-NH] ⁺ |
| 81 | 10 | [M-HCN] ⁺ |
| 80 | 18 | [M-H-HCN] ⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound such as **4-(Aminomethyl)pyridin-2-amine**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform ($CDCl_3$), Deuterated Dimethyl Sulfoxide ($DMSO-d_6$), or Deuterated Methanol (CD_3OD)) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[\[5\]](#)
- 1H NMR Acquisition:
 - Set the spectral width to cover a range of approximately -2 to 12 ppm.
 - Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom.
 - Set the spectral width to a range of 0 to 200 ppm.
 - A larger number of scans and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak as a reference.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Thin Solid Film Method:[\[6\]](#)
 - Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[\[6\]](#)
 - Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely,

leaving a thin film of the solid sample on the plate.[6]

- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.
- Background Collection: Record a background spectrum of the clean, empty sample compartment.
- Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm^{-1} . The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

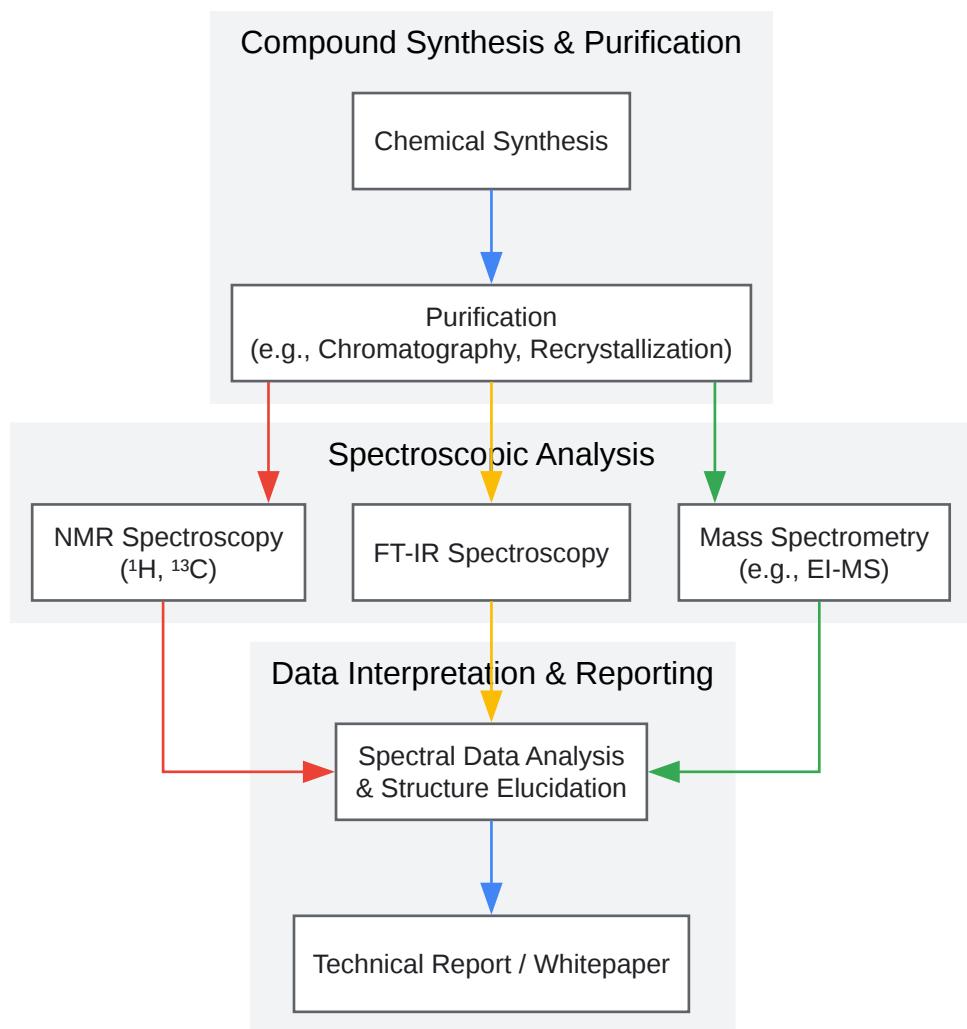
3.3 Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry:
 - Sample Introduction: Introduce a small amount of the solid sample (typically microgram quantities) into the mass spectrometer via a direct insertion probe.[7]
 - Vaporization: Gently heat the probe to vaporize the sample into the ion source, which is maintained under a high vacuum.[8]
 - Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[7][9]
 - Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
 - Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final reporting.

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